molecular formula C22H20N4O B2687739 5-cinnamyl-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 895021-00-8

5-cinnamyl-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2687739
CAS RN: 895021-00-8
M. Wt: 356.429
InChI Key: TZZQLJCPXXVCEM-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-cinnamyl-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a pyrimidine derivative. Pyrimidine is a basic aromatic ring structure found in many kinds of compounds, including nucleotides of DNA and RNA, and in various drugs .


Chemical Reactions Analysis

Pyrimidine derivatives are known to undergo a variety of chemical reactions, including substitutions and ring-opening reactions. The specific reactions would depend on the conditions and the other reactants present .

Scientific Research Applications

Antimicrobial and Anticancer Agents A series of compounds related to the pyrazolo[3,4-d]pyrimidine structure have been synthesized and evaluated for their antimicrobial and anticancer activity. Some of these compounds have shown higher anticancer activity compared to reference drugs like doxorubicin, while also exhibiting good to excellent antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antimicrobial Activity Design and synthesis of new pyrazolo[3,4-d]pyrimidines have led to compounds with promising antimicrobial activity. Some of these compounds were found to be active at concentrations comparable to those of reference antibacterial and antifungal agents, highlighting their potential as novel antimicrobial agents (Abdel-Gawad et al., 2003).

Adenosine Receptor Affinity Research into the affinity of pyrazolo[3,4-d]pyrimidine analogues for A1 adenosine receptors has identified compounds with significant activity. This includes discoveries of specific substituents that enhance activity, suggesting these compounds as candidates for further development in modulating adenosine receptor-mediated effects (Harden, Quinn, & Scammells, 1991).

Anti-inflammatory, Analgesic, and Antipyretic Activities Novel compounds containing pyrazolone and amino pyrimidine moieties have been synthesized and evaluated for their anti-inflammatory, analgesic, and antipyretic activities. Some of these compounds exhibited activities nearly similar to standard drugs, pointing to their therapeutic potential in treating inflammation, pain, and fever (Antre et al., 2011).

Antibacterial Agents The synthesis of novel pyrazolyl-thiazolidinone heterocycles has produced compounds with superior antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, highlighting their potential as potent antibacterial agents (Reddy et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Pyrimidine derivatives are found in many drugs and can have a variety of biological activities .

properties

IUPAC Name

1-(2,3-dimethylphenyl)-5-[(E)-3-phenylprop-2-enyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c1-16-8-6-12-20(17(16)2)26-21-19(14-24-26)22(27)25(15-23-21)13-7-11-18-9-4-3-5-10-18/h3-12,14-15H,13H2,1-2H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZQLJCPXXVCEM-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC=CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)C/C=C/C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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